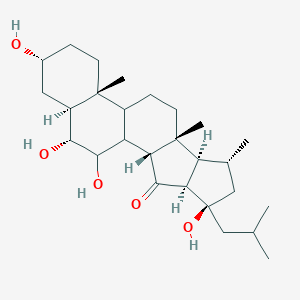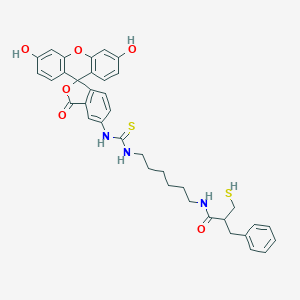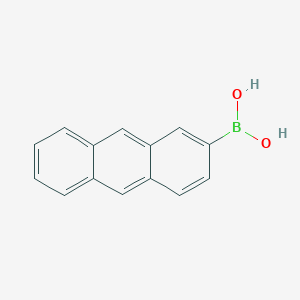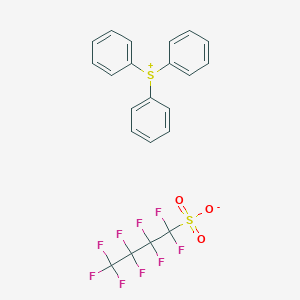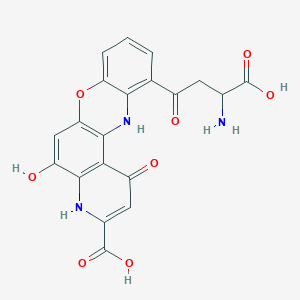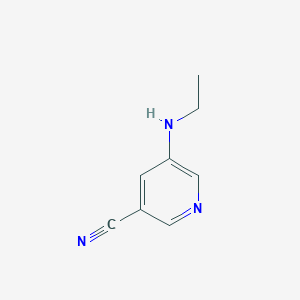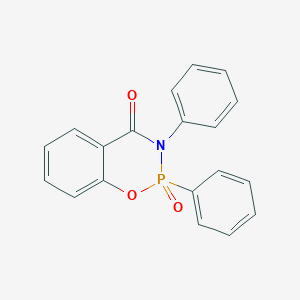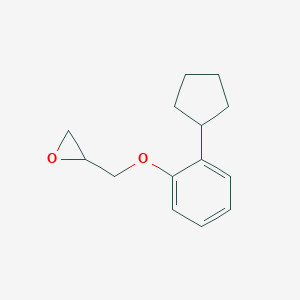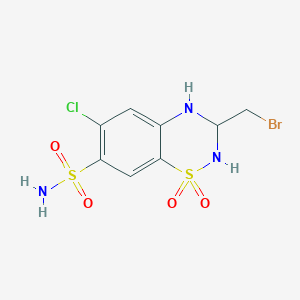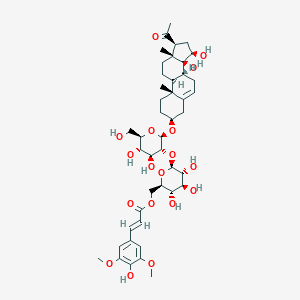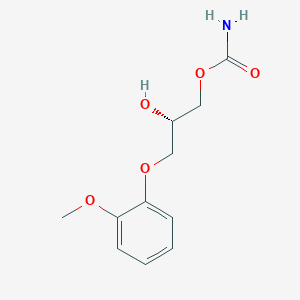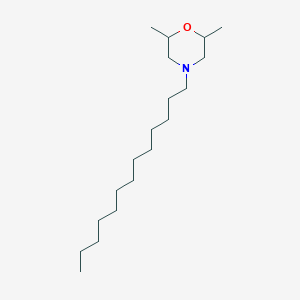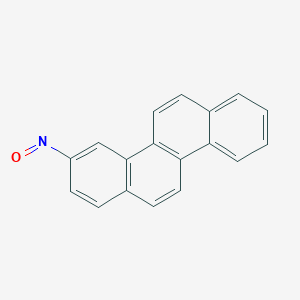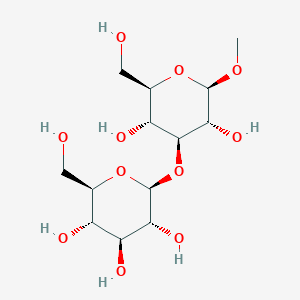
Methyl laminarabioside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl laminarabioside is a compound that belongs to the group of laminarabiosides. It is a disaccharide that consists of two glucose units, where one of the glucose units is methylated at the C-6 position. Methyl laminarabioside is a natural product that can be found in various plant species, such as oats, barley, and rye. It has been extensively studied in recent years due to its potential applications in the field of scientific research.
Mecanismo De Acción
The mechanism of action of methyl laminarabioside is not well understood. However, it is believed to act as a substrate for various enzymes that are involved in the metabolism of laminarabiosides. Methyl laminarabioside may also have an inhibitory effect on certain enzymes that are involved in the metabolism of carbohydrates.
Efectos Bioquímicos Y Fisiológicos
Methyl laminarabioside has various biochemical and physiological effects. It has been shown to have an immunomodulatory effect by stimulating the production of cytokines and chemokines. It also has an anti-inflammatory effect by inhibiting the production of pro-inflammatory cytokines. Methyl laminarabioside may also have a prebiotic effect by promoting the growth of beneficial gut bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl laminarabioside in lab experiments is its availability. Methyl laminarabioside is a natural product that can be easily obtained from various plant sources. It is also relatively inexpensive compared to other carbohydrates. However, one of the limitations of using methyl laminarabioside is its solubility. Methyl laminarabioside is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are various future directions for the study of methyl laminarabioside. One of the most significant directions is the study of its potential applications in the field of immunology. Methyl laminarabioside has been shown to have an immunomodulatory effect, which makes it a potential candidate for the development of new immunotherapeutic agents. Another direction is the study of its potential applications in the field of prebiotics. Methyl laminarabioside has been shown to have a prebiotic effect, which makes it a potential candidate for the development of new prebiotic supplements.
Métodos De Síntesis
Methyl laminarabioside can be synthesized using various methods. One of the most common methods is the enzymatic synthesis using β-glucosidase. This method involves the hydrolysis of laminaribiose, which is a disaccharide that consists of two glucose units linked by a β-1,3 glycosidic bond. The hydrolysis reaction results in the formation of glucose and laminarabiose. The laminarabiose is then methylated at the C-6 position using methyl iodide, resulting in the formation of methyl laminarabioside.
Aplicaciones Científicas De Investigación
Methyl laminarabioside has various potential applications in scientific research. One of the most significant applications is in the field of carbohydrate chemistry. Methyl laminarabioside can be used as a model compound for the study of the structure and properties of laminarabiosides. It can also be used as a substrate for the characterization of enzymes that are involved in the metabolism of laminarabiosides.
Propiedades
Número CAS |
147217-24-1 |
|---|---|
Nombre del producto |
Methyl laminarabioside |
Fórmula molecular |
C13H24O11 |
Peso molecular |
356.32 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9-,10-,11+,12-,13+/m1/s1 |
Clave InChI |
WOKXHOIRHHAHDA-MTAKEAHTSA-N |
SMILES isomérico |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
SMILES canónico |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Otros números CAS |
147217-24-1 |
Sinónimos |
methyl 3-O-beta-D-glucopyranosyl-beta-D-glucopyranoside methyl beta-D-laminarabioside methyl laminarabioside methyl laminarabioside monohydrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Z)-4-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-3-[[(E)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-(pyridine-3-carbonyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] pyridine-3-carboxylate](/img/structure/B114806.png)
